tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-4-6-8-9(13)10(8)14/h8-10H,4-7,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBGWVCELMTFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC2C1C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155852-87-0 | |
| Record name | tert-butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate involves several steps. One common method starts with the preparation of an acyclic starting material that contains all the required stereochemical information. This is followed by a stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these stereoselective synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate for reduction and ethanol as a solvent . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine hydrate in ethanol typically yields a reduced form of the compound .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a scaffold for drug development, particularly in the synthesis of tropane alkaloids, which have significant biological activities . Industrial applications include its use in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind effectively to these targets, thereby exerting its biological effects . The exact pathways involved can vary depending on the specific application and target molecule.
Comparison with Similar Compounds
Key Properties :
- Collision Cross-Section (CCS) : Predicted CCS values for adducts range from 149.9 Ų ([M+H]⁺) to 157.9 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
- Synthetic Utility: The Boc group enhances stability during synthesis, while the amino group offers a reactive site for further functionalization.
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous bicyclic azabicyclo carboxylates from PharmaBlock Sciences (). Structural variations in ring size, substituents, and functional groups critically influence their physicochemical and biochemical profiles.
Structural and Functional Group Differences
| Compound Name (CAS) | Bicyclo System | Substituents | Molecular Formula | Key Features |
|---|---|---|---|---|
| tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate (1240782-81-3) | [5.1.0]octane | 8-amino, Boc | C₁₂H₂₂N₂O₂ | High ring strain; nucleophilic amine |
| tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (617714-22-4) | [2.2.2]octane | 5-aza, Boc | C₁₁H₂₁N₃O₂ | Dual nitrogen sites; larger, less strained ring |
| tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (198835-04-0) | [2.2.2]octane | 5-oxo, Boc | C₁₂H₂₁NO₃ | Ketone group; potential for redox reactivity |
| tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (134003-84-2) | [2.2.1]heptane | 6-oxo, Boc | C₁₁H₁₉NO₃ | Smaller, strained ring; ketone substituent |
Key Comparative Insights
The [2.2.1]heptane derivative (CAS: 134003-84-2) is more compact, which may restrict conformational flexibility and alter binding interactions in biological systems.
Functional Group Reactivity: The 8-amino group in the target compound provides a site for hydrogen bonding and electrophilic substitution, distinguishing it from oxo- or diaza-substituted analogs. For example, the 5-oxo derivative (CAS: 198835-04-0) may participate in keto-enol tautomerism or serve as a carbonyl electrophile . The diazabicyclo[2.2.2]octane analog (CAS: 617714-22-4) contains two nitrogen atoms, enabling chelation or dual-site interactions in catalysis or drug design.
CCS Trends: While CCS data for analogs are unavailable, the target compound’s moderate CCS values (149.9–157.9 Ų) suggest a balance between size and polarity, likely differing from bulkier [2.2.2]octane derivatives .
Biological Activity
tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the azabicyclo family, which is characterized by a bicyclic structure that can interact with various biological targets, making it a valuable scaffold in drug development.
Chemical Structure and Properties
The molecular formula for this compound is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol. The compound features both amino and carboxylate functional groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| CAS Number | 2155852-87-0 |
| InChI Key | DMBGWVCELMTFCO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bicyclic structure facilitates binding to receptors or enzymes, influencing various biochemical pathways.
Target Interactions
Research indicates that this compound may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine, due to its structural similarities to known neuroactive compounds. This interaction can potentially lead to effects on mood, cognition, and motor control.
Biological Activity
Anticancer Potential : Preliminary studies have shown that derivatives of this compound exhibit significant anticancer activity. For instance, in a study assessing the efficacy of related compounds against HeLa cells, several derivatives demonstrated IC₅₀ values ranging from 17.4 μM to >100 μM, indicating varying levels of cytotoxicity.
| Compound | IC₅₀ (μM) | Remarks |
|---|---|---|
| 8ac | 78.0 ± 1.8 | Moderate activity |
| 8ah | 66.2 ± 4.3 | Moderate activity |
| 8ad | >100 | Low activity |
| 8ec | 17.4 ± 0.9 | High activity |
Case Studies
- Neuroprotective Effects : In animal models, this compound has been evaluated for neuroprotective properties against oxidative stress-induced neuronal damage.
- Antimicrobial Activity : Some studies have explored the antimicrobial potential of this compound, revealing promising results against certain bacterial strains.
- Analgesic Properties : Investigations into the analgesic effects have shown that it may modulate pain pathways, providing a basis for further exploration in pain management therapies.
Q & A
Q. What are the common synthetic routes for tert-butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate, and how can reaction conditions be optimized for yield and purity?
The compound is typically synthesized via ring-closing strategies, such as intramolecular cyclization of precursor amines or aziridine intermediates. For example, the tert-butyl carbamate (Boc) group is introduced early to protect the amine during synthesis . Optimization involves adjusting reaction temperature (e.g., 0–25°C for Boc protection), solvent polarity (e.g., dichloromethane or THF), and catalytic systems (e.g., Pd-mediated cross-coupling for bicyclic scaffolds). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product (purity ≥95%) .
Q. How is the compound characterized using spectroscopic methods, and what are the critical spectral markers?
Key characterization includes:
- NMR : The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm (¹H NMR). The bicyclo[5.1.0]octane scaffold’s protons show distinct splitting patterns between δ 1.8–3.2 ppm, with aziridine protons near δ 2.5–3.0 ppm .
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) for C₁₂H₂₂N₂O₂ should appear at m/z 226.32 .
- IR : Stretching vibrations for the carbonyl group (C=O) of the Boc group appear at ~1680–1720 cm⁻¹ .
Q. What are the best practices for handling and storing this compound to ensure stability?
Store the compound in a tightly sealed container under refrigeration (2–8°C) to prevent degradation. Avoid exposure to moisture, as the Boc group is sensitive to hydrolysis. Use inert atmospheres (N₂ or Ar) during reactions to preserve the amine’s integrity. Electrostatic discharge should be mitigated by grounding equipment .
Q. What role does the tert-butyl carbamate group play in the compound’s reactivity?
The Boc group serves as a temporary protective group for the amine, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidation) during synthesis. It can be selectively removed under acidic conditions (e.g., HCl in dioxane) to regenerate the free amine for downstream functionalization .
Q. How can researchers confirm the bicyclo[5.1.0]octane scaffold’s structure?
X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL refine crystal structures by analyzing diffraction data to resolve bond lengths and angles (e.g., C-N bond ~1.45 Å in the aziridine ring) . Alternative methods include NOESY NMR to validate spatial proximity of protons in the bicyclic system .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in spectroscopic data between this compound and its structural analogs?
Contradictions in NMR or MS data often arise from stereochemical variations or impurities. Strategies include:
- Comparative Analysis : Use control samples of structurally validated analogs (e.g., tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate, CAS 1251013-69-0) to benchmark spectral features .
- High-Resolution MS : Confirm molecular formulas with HRMS (accuracy <5 ppm) to distinguish isomers .
- Dynamic NMR : Resolve overlapping signals by varying temperature to observe conformational exchange .
Q. What computational methods are effective in modeling the compound’s conformation and electronic properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict the lowest-energy conformation of the bicyclo[5.1.0]octane scaffold. Molecular dynamics simulations (e.g., in explicit solvent models) assess flexibility, while Natural Bond Orbital (NBO) analysis evaluates hyperconjugation effects in the aziridine ring .
Q. What strategies are used to synthesize enantiomerically pure forms, and how is stereochemistry validated?
Asymmetric synthesis employs chiral catalysts (e.g., Jacobsen’s catalyst for aziridine formation) or chiral auxiliaries. Stereochemical validation uses:
Q. How does the compound’s reactivity compare to similar bicyclic amines in cross-coupling reactions?
The bicyclo[5.1.0]octane scaffold exhibits strain-driven reactivity, enabling ring-opening reactions under milder conditions than less-strained analogs (e.g., bicyclo[3.2.0] systems). For example, Pd-catalyzed Buchwald-Hartwig amination proceeds at 60°C with this compound vs. 80°C for bicyclo[3.2.0] analogs .
Q. What are the challenges in using X-ray crystallography for structural determination, and how are they addressed?
Challenges include low crystal quality and weak diffraction. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
